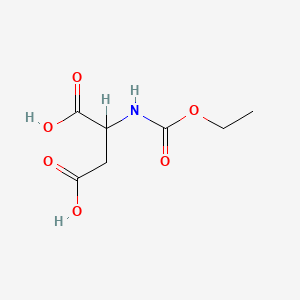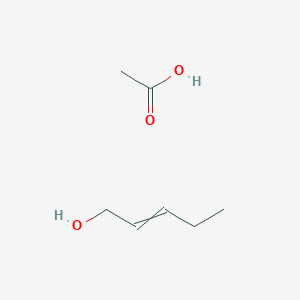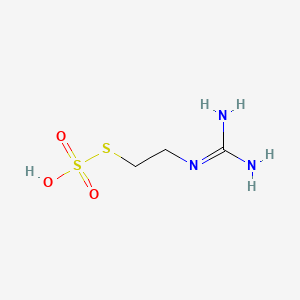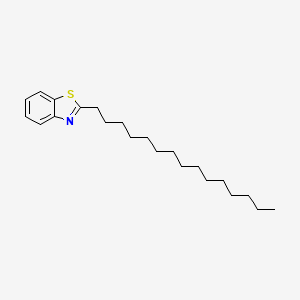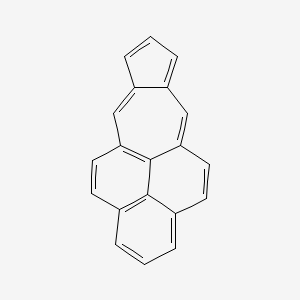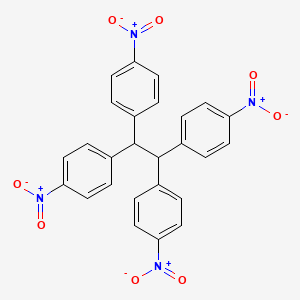
1,1',1'',1'''-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) is an organic compound characterized by the presence of four nitrobenzene groups attached to an ethane backbone
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where 4-nitrobenzene derivatives react with ethane-1,1,2,2-tetrayl intermediates under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways, including the inhibition of specific enzymes or the induction of oxidative stress in cells. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) can be compared with other similar compounds, such as:
1,1,2,2-Tetraphenylethane: Similar in structure but lacks the nitro groups, making it less reactive in certain chemical reactions.
Tetrakis(4-aminophenyl)ethene: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.
1,1,2,2-Tetrabromoethane: A halogenated derivative with distinct reactivity and applications.
The uniqueness of 1,1’,1’‘,1’‘’-Ethane-1,1,2,2-tetrayltetrakis(4-nitrobenzene) lies in its combination of nitro groups and ethane backbone, which imparts specific chemical reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
7111-55-9 |
|---|---|
Molekularformel |
C26H18N4O8 |
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
1-nitro-4-[1,2,2-tris(4-nitrophenyl)ethyl]benzene |
InChI |
InChI=1S/C26H18N4O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16,25-26H |
InChI-Schlüssel |
GZJFPYWPHZNROI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14734641.png)
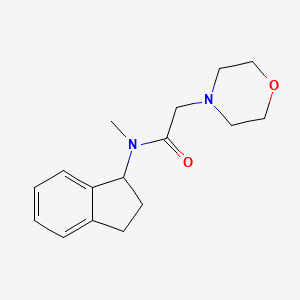
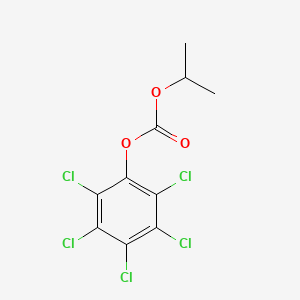
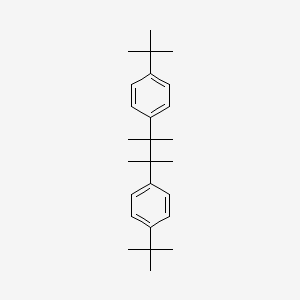
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
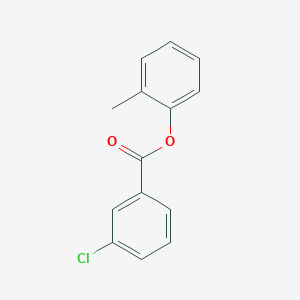
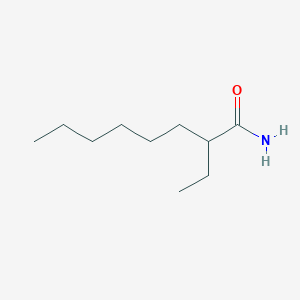
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
